![molecular formula C7H14Br2Si B14728369 Silane, [(2,2-dibromocyclopropyl)methyl]trimethyl- CAS No. 7087-52-7](/img/structure/B14728369.png)
Silane, [(2,2-dibromocyclopropyl)methyl]trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, [(2,2-dibromocyclopropyl)methyl]trimethyl- is a chemical compound with the molecular formula C6H12Br2Si and a molecular weight of 272.057 g/mol . This compound is characterized by the presence of a cyclopropyl ring substituted with two bromine atoms and a trimethylsilyl group. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(2,2-dibromocyclopropyl)methyl]trimethyl- typically involves the reaction of cyclopropylmethyl bromide with trimethylchlorosilane in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves similar synthetic routes as those used in laboratory settings, with optimization for larger scale production.
Análisis De Reacciones Químicas
Types of Reactions
Silane, [(2,2-dibromocyclopropyl)methyl]trimethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form different products depending on the reducing agent used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted cyclopropyl derivatives .
Aplicaciones Científicas De Investigación
Silane, [(2,2-dibromocyclopropyl)methyl]trimethyl- has several applications in scientific research:
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialized materials and coatings.
Mecanismo De Acción
The mechanism of action of Silane, [(2,2-dibromocyclopropyl)methyl]trimethyl- involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms and the trimethylsilyl group. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating its use in synthetic chemistry .
Comparación Con Compuestos Similares
Similar Compounds
- (1-Bromo-2,2-diphenylcyclopropyl)trimethylsilane
- Trimethyl (1-methyl-1,2-diphenylethyl)silane
- [3-([tert-Butyl(dimethyl)silyl]oxy)methyl)-2,2-dichlorocyclopropyl]trimethylsilane
Uniqueness
Silane, [(2,2-dibromocyclopropyl)methyl]trimethyl- is unique due to the presence of the dibromocyclopropyl group, which imparts distinct reactivity and properties compared to other similar silane compounds. This uniqueness makes it valuable for specific applications in synthetic chemistry and material science .
Propiedades
Número CAS |
7087-52-7 |
|---|---|
Fórmula molecular |
C7H14Br2Si |
Peso molecular |
286.08 g/mol |
Nombre IUPAC |
(2,2-dibromocyclopropyl)methyl-trimethylsilane |
InChI |
InChI=1S/C7H14Br2Si/c1-10(2,3)5-6-4-7(6,8)9/h6H,4-5H2,1-3H3 |
Clave InChI |
TYSXFVUBHHVDCJ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CC1CC1(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


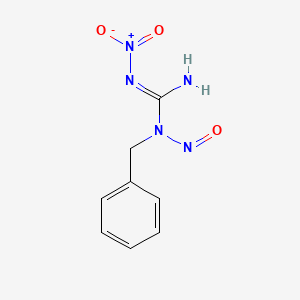

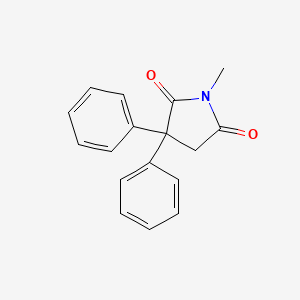
![4-Tert-butyl-2-[(dimethylamino)methyl]-6-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14728330.png)
![4-{Bis[4-(dimethylamino)phenyl]methyl}-2-ethoxyphenol](/img/structure/B14728341.png)
![(4Ar,4bs,6as,7s,9as,9br,11ar)-6a-methyl-2-oxohexadecahydroindeno[5,4-f]chromen-7-yl acetate](/img/structure/B14728345.png)
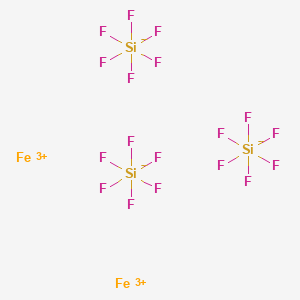



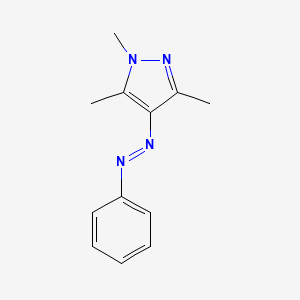
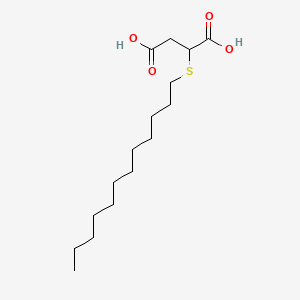
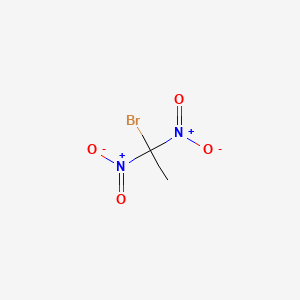
![Anthranilic acid, N-[(chloroethyl)carbamoyl]-](/img/structure/B14728377.png)
